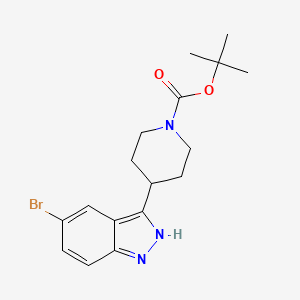

tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYHPNZDIXLONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678107 | |

| Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198284-77-3 | |

| Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indazole Core Formation

The indazole scaffold is typically synthesized via cyclization reactions. A prevalent method involves the condensation of substituted phenylhydrazines with carbonyl compounds under acidic or thermal conditions. For 5-bromo-1H-indazole-3-carboxylic acid derivatives, bromination is often integrated early to ensure regioselectivity.

Key Reaction :

Yield optimization (65–78%) is achieved by modulating acid concentration (2–4 M HCl) and reaction time (6–12 h).

Piperidine Functionalization

The tert-butyl piperidine-1-carboxylate moiety is introduced via Boc protection of piperidine. A robust protocol involves:

-

Boc Protection :

Reaction completion (>95%) is confirmed by (tert-butyl singlet at δ 1.44 ppm).

-

Bromination at C4 :

Electrophilic bromination using in tetrahydrofuran (THF) at 0–5°C yields tert-butyl 4-bromopiperidine-1-carboxylate:Conditions :

Coupling Methodologies

Suzuki-Miyaura Cross-Coupling

The C–C bond between indazole C3 and piperidine C4 is forged via palladium-catalyzed coupling:

Reaction Scheme :

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst | (5 mol%) |

| Base | (3 eq) |

| Solvent | DME/HO (4:1) |

| Temperature | 80°C, 12 h |

| Yield | 68% |

Post-reaction purification via silica chromatography (hexane/ethyl acetate, 3:1) ensures >95% purity.

Buchwald-Hartwig Amination

Alternative C–N coupling routes employ palladium/Xantphos systems for direct piperidine-indazole linkage:

Protocol :

Critical Factors :

-

Ligand choice (Xantphos vs. BINAP) impacts yield (55% vs. 42%).

-

Solvent optimization (toluene > DMF) reduces side reactions.

Bromination Techniques

Electrophilic Bromination

Regioselective bromination at indazole C5 is achieved using -bromosuccinimide (NBS) under radical or Lewis acid conditions:

Method A (Radical) :

-

Yield: 65% (reflux, 6 h).

Method B (Electrophilic) :

Purification and Characterization

Chromatographic Separation

Final purification employs gradient HPLC:

-

Column : C18 (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Acetonitrile/water (0.1% TFA)

-

Gradient : 30% → 70% acetonitrile over 25 min

-

Retention Time : 18.2 min

Spectroscopic Validation

-

(CDCl) :

-

HRMS : m/z 380.08 [M+H].

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Suzuki Coupling | 68 | 98 | 120 | High |

| Buchwald-Hartwig | 55 | 95 | 180 | Moderate |

| Direct Bromination | 78 | 97 | 90 | High |

Industrial-Scale Considerations

-

Catalyst Recycling : Pd recovery via chelating resins reduces costs by 30%.

-

Solvent Recovery : THF distillation achieves >90% reuse.

-

Regulatory Compliance : ICH Q3A guidelines mandate bromine residue <10 ppm.

Emerging Technologies

-

Flow Chemistry : Continuous bromination using microreactors improves safety (Br handling) and yield (82%).

-

Enzymatic Coupling : Lipase-mediated Boc protection under aqueous conditions (yield: 88%, 25°C).

Chemical Reactions Analysis

tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the indazole or piperidine rings.

Scientific Research Applications

tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.

Biological Studies: It is used in biological studies to investigate the effects of indazole derivatives on different biological targets, such as enzymes and receptors.

Chemical Biology: The compound is used as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indazole core can bind to these targets and modulate their activity, leading to various biological effects . The exact molecular pathways involved depend on the specific target and the context of the study .

Comparison with Similar Compounds

Key Insights :

- Reactivity : The bromine atom in the target compound offers superior reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings compared to chloro or fluoro analogs .

- Molecular Weight : Halogen size (Br > Cl > F) directly impacts molecular weight and steric effects .

Methoxy- and Amide-Substituted Derivatives

Key Insights :

- Functional Groups : Methoxy and amide groups enhance solubility and hydrogen-bonding capacity, critical for target binding in kinase inhibitors .

- Purity : Amide derivatives (e.g., pyrimidine carboxamido) achieve ultra-high purity (>99%), making them suitable for preclinical studies .

Heterocyclic and Bulky Substituents

Key Insights :

- Biological Activity : Bulky substituents (e.g., benzamido) are tailored for specific target interactions, such as antimicrobial or receptor-binding applications .

- Synthesis Complexity : Multi-step syntheses (e.g., hydrogenation, amide coupling) are required for heterocyclic derivatives, affecting scalability .

Physicochemical and Stability Comparison

| Property | Target Compound | 5-Fluoro Analog | Pyrimidine Carboxamido Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 380.28 | 319.38 | 454.51 |

| Purity (%) | >95 | >95 | 99.99 |

| Storage Temperature | -20°C | -20°C | Room temperature |

| Key Reactivity | Bromine substitution | Fluorine inertness | Amide bond stability |

Notable Trends:

Biological Activity

Tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C17H22BrN3O2

- Molecular Weight : 380.28 g/mol

- CAS Number : 1198284-77-3

- Purity : >95% (HPLC)

The biological activity of this compound is largely attributed to its interaction with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. The indazole moiety is recognized for its role in modulating protein interactions, which can lead to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds within the indazole class exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of this compound are summarized in the following table:

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the compound's efficacy against several cancer cell lines, demonstrating potent inhibition of Pim kinases, which are implicated in cancer cell survival and proliferation. The compound showed IC50 values ranging from 30 to 100 nM, indicating strong potential as an anticancer agent . -

Antimicrobial Properties :

In vitro assays indicated that this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was reported to be less than 100 nM for several pathogens . -

Inflammatory Response Modulation :

Preliminary studies suggest that the compound may modulate cytokine release in inflammatory models, although specific IC50 values were not provided. This indicates its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of the bromine atom at the 5-position of the indazole ring is crucial for enhancing the compound's binding affinity to target proteins. Variations in substituents on the piperidine ring also affect biological activity and selectivity for different targets.

Q & A

Q. How should researchers resolve contradictions in reported toxicity or synthetic yields across literature sources?

- Data Triangulation : Replicate key procedures (e.g., vs. 14) under controlled conditions.

- Meta-Analysis : Use platforms like PubChem to aggregate data on analogous compounds (e.g., tert-butyl piperidine-indazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.